5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives has been explored through various methodologies. One notable approach involves the use of gallium(III) triflate as a catalyst for the one-pot synthesis of fluorinated benzimidazolines under mild conditions, highlighting the efficiency and high yields of the process (Prakash et al., 2007). This method emphasizes the role of fluorine atoms in directing the formation of five-membered heterocycles.
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives has been elucidated through various spectroscopic techniques. For instance, the crystal structure and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, a related compound, were determined using IR, 1H NMR, and EI mass spectral analysis, along with X-ray crystallography (Özbey et al., 2004).
Chemical Reactions and Properties
5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives engage in various chemical reactions, offering a spectrum of biological activities. For example, the synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles have shown significant antimicrobial activities against several strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds can intercalate into DNA, potentially blocking DNA replication and exerting antimicrobial effects (Fang et al., 2016).
Physical Properties Analysis
The physical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these aspects were not identified in the current literature search, these properties typically depend on the molecular structure and substituents present in the derivatives.
Chemical Properties Analysis
The chemical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives, including their reactivity with other chemical agents, stability under different conditions, and potential for undergoing various chemical transformations, play a significant role in their application in medicinal chemistry and material science. The ability of these compounds to undergo condensation-cyclization reactions under the influence of gallium(III) triflate illustrates their versatile chemical nature (Prakash et al., 2007).
Scientific Research Applications
Antimicrobial Applications :
- Benzimidazole derivatives of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one showed potent antimicrobial activities, including antibacterial and antifungal properties, against various strains such as Saccharomyces cerevisiae, MRSA, and Bacillus proteus (Fang et al., 2016).
- Benzimidazole–Quinolone hybrids exhibited remarkable antimicrobial activity against resistant Pseudomonas aeruginosa and Candida tropicalis (Wang et al., 2018).
Antitumor and Anticancer Applications :
- Amino acid ester derivatives containing 5-Fluoro-1,3-dihydrobenzoimidazol-2-one showed inhibitory effects against leukemia and liver cancer (Xiong et al., 2009).
- The compound is used in 5-fluorouracil (5-FU) , a major antineoplastic agent for treating colorectal cancer. Its mechanism involves interference with RNA maturation and inhibition of DNA synthesis (Pinedo & Peters, 1988).
Nucleoside Analogue Synthesis :
- Novel nucleoside analogues based on 1,3-dihydrobenzo[c]furan core, including 5-fluoro derivatives, have been synthesized, suggesting their potential use in antiviral treatments (Liu et al., 2006).
Pharmacological and Chemical Properties :
- Studies on the pharmacological properties of fluorouracil, including its biochemistry and metabolism, provide insights into its effective use in cancer treatment and the challenges related to drug resistance (Longley et al., 2003).
Drug Design and Synthesis :
- Research on the synthesis of novel polar benzimidazoles, starting from compounds like 4-fluoro-3-nitrobenzoic acid, indicates the potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives as drug lead compounds (Yoon et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRTZDURJKZGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438115 | |
Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-dihydrobenzoimidazol-2-one | |
CAS RN |
1544-75-8 | |
Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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